molecular formula C19H14N4OS B5820654 2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5820654
M. Wt: 346.4 g/mol
InChI Key: DQLIXJDWGYFKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound that has gained much attention in the scientific research community due to its potential applications in various fields. It is a thiopyran derivative that has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has been shown to have both biochemical and physiological effects. Biochemically, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Physiologically, it has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments include its high yield synthesis method, its potential applications in various fields, and its ability to induce apoptosis in cancer cells. The limitations include the lack of understanding of its mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the study of 2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile. One direction is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, more studies are needed to determine its potential toxicity and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 3-phenoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The resulting product is then reacted with 2,6-diaminopyridine and sulfur powder to obtain the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as an anticancer agent. In material science, it has been used as a building block for the synthesis of novel materials. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,6-diamino-4-(3-phenoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c20-10-15-17(16(11-21)19(23)25-18(15)22)12-5-4-8-14(9-12)24-13-6-2-1-3-7-13/h1-9,17H,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIXJDWGYFKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(SC(=C3C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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